2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide
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Overview
Description
2-(2-Bromoethyl)-2-azabicyclo[221]heptane;hydrobromide is a chemical compound with the molecular formula C9H15Br2N It is a bicyclic compound that contains both a bromine atom and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide typically involves the reaction of a bicyclic precursor with a brominating agent. One common method is the bromination of 2-azabicyclo[2.2.1]heptane using bromine or hydrobromic acid. The reaction is usually carried out under controlled conditions to ensure the selective bromination of the desired position on the bicyclic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process would include steps such as purification and crystallization to obtain the hydrobromide salt in high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-azabicyclo[2.2.1]heptane derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the bicyclic ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azabicyclo compounds, while reduction reactions typically produce dehalogenated derivatives.
Scientific Research Applications
2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the azabicyclo structure can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride
- 2-(2-Iodoethyl)-2-azabicyclo[2.2.1]heptane;hydroiodide
- 2-(2-Fluoroethyl)-2-azabicyclo[2.2.1]heptane;hydrofluoride
Uniqueness
Compared to its analogs, 2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide is unique due to the specific reactivity of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
2-(2-bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN.BrH/c9-3-4-10-6-7-1-2-8(10)5-7;/h7-8H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCAHKSUOBANAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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